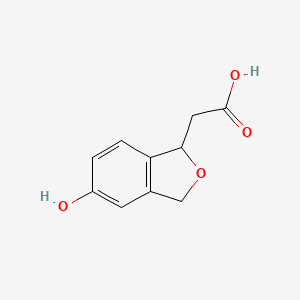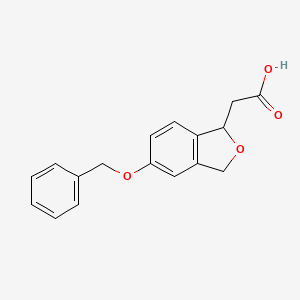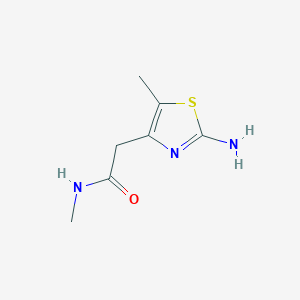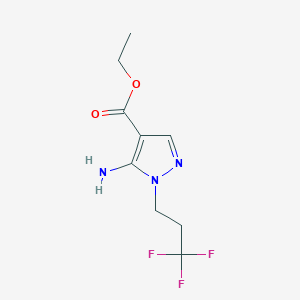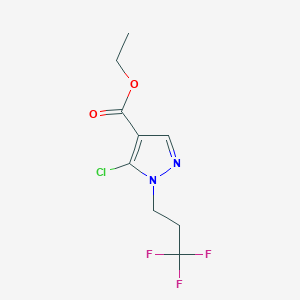
7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine core with a methyl group at the 7th position and an amine group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine typically involves multi-step processes that include the formation of the naphthyridine core followed by functionalization at specific positions. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, cyclization can be achieved using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale synthesis often requires the use of continuous flow reactors to ensure consistent quality and yield. Additionally, the use of catalysts and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
The major products formed from these reactions include oxidized naphthyridine derivatives, reduced amine derivatives, and substituted naphthyridine compounds with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting key enzymes or binding to receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application. Molecular modeling studies have been used to predict and confirm these interactions .
相似化合物的比较
Similar Compounds
1,6-Naphthyridine: Another member of the naphthyridine family with similar biological activities.
5,6,7,8-Tetrahydro-1,6-naphthyridine: A closely related compound with a different substitution pattern.
Quinoline: A structurally related heterocycle with a wide range of applications in medicinal chemistry.
Uniqueness
7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amine groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.
属性
IUPAC Name |
7-methyl-6,8-dihydro-5H-1,7-naphthyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12-3-2-7-4-8(10)5-11-9(7)6-12/h4-5H,2-3,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZWBYUGWKXVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[4-Amino-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-5-yl]amino]benzoic acid](/img/structure/B8044974.png)
![[(E)-[1-amino-2-(2,4-dichlorophenyl)-2-hydroxyethylidene]amino] N-methylcarbamate](/img/structure/B8044992.png)
![[4-(Chloromethylsulfonyl)-2-nitrophenyl]cyanamide](/img/structure/B8044995.png)

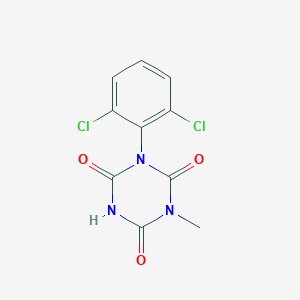
![6,7-dichlorospiro[3H-chromene-2,1'-cyclohexane]-4-one](/img/structure/B8045008.png)
![6-Methoxy-[1,3]dithiolo[4,5-b]quinoxalin-2-one](/img/structure/B8045015.png)
![Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8045031.png)
![Ethyl 3-iodo-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8045033.png)
